AOM Antioxidant Potency in Vegetable Oils
In a head-to-head comparison using the Active Oxygen Method (AOM), isoamyl gallate (IAG) and propyl gallate (PG) exhibited the highest AOM-stabilizing effect for vegetable oils, while butyl hydroxyanisole (BHA) was practically ineffective in this specific assay [1]. This demonstrates that IAG matches the gold-standard short-chain gallate PG in bulk oil stabilization and substantially outperforms the widely used synthetic phenolic antioxidant BHA.
| Evidence Dimension | AOM-stabilizing effect in vegetable oils (oxidative stability prolongation) |
|---|---|
| Target Compound Data | Isoamyl gallate (IAG): Highest tier of effectiveness (alongside PG) |
| Comparator Or Baseline | Propyl gallate (PG): Highest tier. Butyl hydroxyanisole (BHA): Practically ineffective. |
| Quantified Difference | IAG = PG (top rank) >> BHA (negligible effect). Ranking: PG ≈ IAG > BHA > EP (ethyl protocatechuate) > guaiac resin. |
| Conditions | AOM assay on vegetable oils; peroxide value (POV) and stability determination. Experiments conducted to evaluate food antioxidant additives at varying concentrations and oil types. |
Why This Matters
For procurement decisions involving bulk oil or fat-containing food/feed formulations, IAG offers antioxidant potency equal to the widely approved propyl gallate, while providing a distinct regulatory and solubility profile that may be advantageous in certain jurisdictions or matrix compatibilities.
- [1] Studies on the Antioxidants. VIII. Examination of Antioxidative Effect. J. Hyg. Chem. (JHS) 1977, 23(5), 319–324. DOI: 10.1248/jhs1956.23.319. Available at: https://www.jstage.jst.go.jp/article/jhs1956/23/5/23_5_319/_article/-char/en View Source
